![molecular formula C17H18N2O3 B3033247 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 1007671-38-6](/img/structure/B3033247.png)
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 7-amino-4-PPB, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring benzoxazinone, a secondary metabolite found in many plant species. 7-amino-4-PPB is of interest due to its unique chemical structure, which has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of plant secondary metabolites on plant physiology. It has also been used to investigate the effects of plant secondary metabolites on the activity of enzymes involved in the biosynthesis of secondary metabolites. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been used to study the effects of plant secondary metabolites on the growth of microorganisms.
Mechanism Of Action
The exact mechanism of action of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB is not yet fully understood. However, it is thought to act as an inhibitor of plant enzymes involved in the biosynthesis of secondary metabolites. It is believed that 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB binds to these enzymes and inhibits their activity, leading to the accumulation of secondary metabolites in the plant.
Biochemical and Physiological Effects
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of secondary metabolites in plants, leading to the accumulation of these metabolites. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a protective effect against oxidative stress in plants. It has also been found to have an inhibitory effect on the growth of some microorganisms.
Advantages And Limitations For Lab Experiments
The use of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB in lab experiments has several advantages. It is relatively easy to synthesize, and the synthesis method is efficient and cost-effective. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of plant secondary metabolites.
However, there are also some limitations to the use of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB in lab experiments. Its exact mechanism of action is not yet fully understood, and further research is needed to determine its exact effects. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have an inhibitory effect on the growth of some microorganisms, which may limit its use in certain experiments.
Future Directions
The potential future directions for 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB research include further investigation into its mechanism of action, as well as its potential applications in medicine and agriculture. Additionally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on the growth of microorganisms, as well as its potential use as a pesticide. Additionally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on plant physiology, as well as its potential use as a plant growth regulator. Finally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on human health, as well as its potential use as a therapeutic agent.
properties
IUPAC Name |
7-amino-4-(3-phenoxypropyl)-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-13-7-8-15-16(11-13)22-12-17(20)19(15)9-4-10-21-14-5-2-1-3-6-14/h1-3,5-8,11H,4,9-10,12,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOADMCXILFUOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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